![molecular formula C56H48N2 B8066464 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)
4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl
Descripción general
Descripción
4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl is a useful research compound. Its molecular formula is C56H48N2 and its molecular weight is 749.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hole-Transporting Properties in OLEDs : This compound's analogues, such as 4,4′-bis(9H-carbazol-9-yl)-1,1′-biphenyl (CBP), are widely used in organic light-emitting diodes (OLEDs) due to their hole-transporting properties. Studies on radical cations of similar structures provide insights into their visible and near-IR spectra and time-dependent density-functional calculations, which are crucial for OLED applications (Kaafarani et al., 2016).
Lowest Stimulated-Emission Threshold : In photopumping measurements, 4,4'-bis[4-(di-p-tolylamino)styryl]biphenyl exhibited the lowest stimulated-emission threshold among linear-chain-structured laser dyes. This property is crucial for laser dye applications and was related to the number of constituent π-units (Sakai et al., 2003).
Use in Organic Electroluminescent Devices : Bis-condensed derivatives of this compound have been used as red dopants in organic light-emitting devices (OLEDs). Their red-shifted emission and the electron-donating ability of the aromatic donor group are key factors for producing pure red emission in these devices (Jung et al., 2001).
High Transparent Polyimides : Related compounds, like pyridine-containing aromatic diamine monomers, have been synthesized and studied for their solubility, thermal, mechanical, optical properties, and crystalline. These studies help in understanding the structure-property relationships of high-performance polymers containing pyridine and biphenyl (Guan et al., 2015).
Characterization of Bis(Triarylamine) Dications : Structural data for bis(diarylamine) "bipolarons" were obtained, including crystallographic characterization and analysis using ESR, NMR, and magnetometry. This research provides valuable insights into the molecular structure and electronic properties of these compounds (Zheng et al., 2006).
Amorphous Bis(Diarylamino)Biphenyl Derivatives : These derivatives have shown promise as stable hole-transporting materials in OLEDs. Their high thermal stability and reversible oxidation process make them suitable for high-performance OLEDs (Li et al., 2013).
Current-Injection Lasing from Organic Semiconductor : The lasing properties of related compounds under electrical pumping were studied, showing potential for organic laser diode technology (Sandanayaka et al., 2019).
Molybdenum(VI) Complexes : Research on molybdenum complexes of a 2,2'-biphenyl-bridged bis(amidophenoxide) highlights the competition between metal-ligand and metal-amidophenoxide π bonding, which is relevant for the understanding of molecular electronic properties (Kopec et al., 2012).
Propiedades
IUPAC Name |
4-methyl-N-[4-[2-[4-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine,1-(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-](/img/structure/B8066393.png)
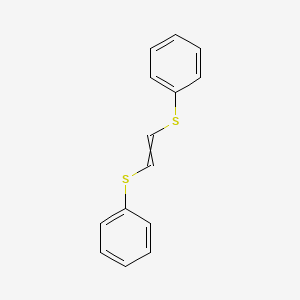
![[(3S,10R,13S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8066403.png)

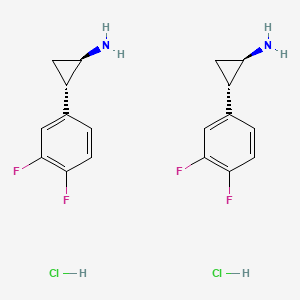

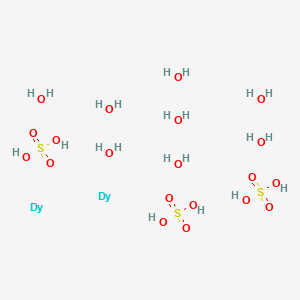

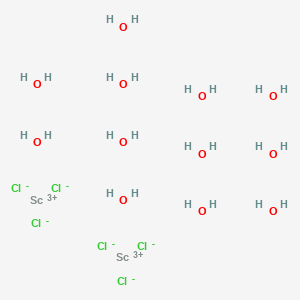
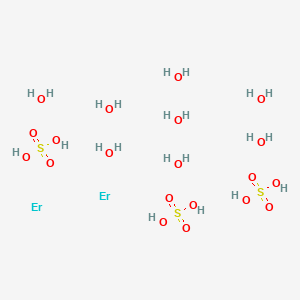


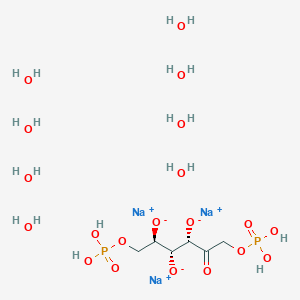
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)